Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Overview
Description
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate is a chemical compound with the molecular formula C6H10Li4O10P2. It is also known by other names such as (3R)-3-Hydroxy-3-methyl-5-(phosphonatooxy)pentanoate. This compound is characterized by the presence of lithium ions and phosphonate groups, making it a unique and interesting subject for scientific research.
Preparation Methods
The synthetic routes and reaction conditions for Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate are not extensively documented in the available literature. it is typically synthesized through the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve the optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of new products.
Substitution: The phosphonate groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s interaction with biological molecules is of interest for understanding biochemical pathways.
Industry: Used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate exerts its effects involves its interaction with molecular targets and pathways. The lithium ions and phosphonate groups play a crucial role in these interactions, influencing various biochemical and chemical processes.
Comparison with Similar Compounds
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate can be compared with other similar compounds, such as:
- Tetralithium 3-hydroxy-3-methyl-5-phosphonopentanoate
- Tetralithium 3-hydroxy-3-methyl-5-phosphinopentanoate
These compounds share similar structural features but differ in the specific functional groups attached to the pentanoate backbone. The uniqueness of this compound lies in its specific combination of lithium ions and phosphonate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXUUFXTAPBAD-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Li4O10P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746683 | |
Record name | Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108869-00-7 | |
Record name | Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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